4-[(4-Iodophenoxy)methyl]-2,1,3-benzothiadiazole
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Overview
Description
4-[(4-Iodophenoxy)methyl]-2,1,3-benzothiadiazole is a chemical compound with the molecular formula C13H9IN2OS and a molecular weight of 368.19 g/mol . This compound is known for its unique structure, which includes a benzothiadiazole core and an iodophenyl ether moiety. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Iodophenoxy)methyl]-2,1,3-benzothiadiazole typically involves the reaction of 2,1,3-benzothiadiazole with 4-iodophenol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Iodophenoxy)methyl]-2,1,3-benzothiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The iodophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
4-[(4-Iodophenoxy)methyl]-2,1,3-benzothiadiazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-[(4-Iodophenoxy)methyl]-2,1,3-benzothiadiazole involves its interaction with specific molecular targets and pathways. The benzothiadiazole core can interact with various enzymes and receptors, modulating their activity. The iodophenyl ether moiety can enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
2,1,3-Benzothiadiazole: A core structure similar to the compound .
4-Iodophenol: A precursor used in the synthesis of the compound.
Benzothiazole derivatives: Compounds with similar chemical properties and applications.
Uniqueness
4-[(4-Iodophenoxy)methyl]-2,1,3-benzothiadiazole is unique due to its combination of a benzothiadiazole core and an iodophenyl ether moiety. This unique structure imparts specific chemical properties and biological activities that distinguish it from other similar compounds.
Properties
Molecular Formula |
C13H9IN2OS |
---|---|
Molecular Weight |
368.19 g/mol |
IUPAC Name |
4-[(4-iodophenoxy)methyl]-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C13H9IN2OS/c14-10-4-6-11(7-5-10)17-8-9-2-1-3-12-13(9)16-18-15-12/h1-7H,8H2 |
InChI Key |
BUBNCESENMZFSW-UHFFFAOYSA-N |
SMILES |
C1=CC2=NSN=C2C(=C1)COC3=CC=C(C=C3)I |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)COC3=CC=C(C=C3)I |
Origin of Product |
United States |
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